2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane . This intermediate is then expanded to form 2-oxa-7-azaspiro[3.5]nonane, which is further reacted with benzylsulfanyl and acetamide groups under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like Oxone® in formic acid.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share the spirocyclic core and have been studied for their analgesic activity.
Uniqueness
2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its specific combination of the benzylsulfanyl and spirocyclic oxetane groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQJXOSSZWAKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CSCC3=CC=CC=C3)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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